molecular formula C9H9N3O B2543216 [2-(1H-imidazol-1-yl)pyridin-4-yl]methanol CAS No. 1247368-52-0

[2-(1H-imidazol-1-yl)pyridin-4-yl]methanol

Cat. No.: B2543216
CAS No.: 1247368-52-0
M. Wt: 175.191
InChI Key: WXTAYPNWKBJVCB-UHFFFAOYSA-N
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Description

Contextualizing Imidazole-Pyridine Hybrid Scaffolds in Organic and Medicinal Chemistry Research

Imidazole-pyridine hybrid scaffolds are molecular frameworks that incorporate both an imidazole (B134444) and a pyridine (B92270) ring system. This combination of two distinct nitrogen-containing aromatic heterocycles has emerged as a promising strategy in the rational design of new functional molecules. acs.org The fusion or linking of these two moieties can result in hybrid molecules with enhanced or entirely new biological activities. acs.org

In medicinal chemistry, these scaffolds have been extensively investigated for their therapeutic potential, most notably in oncology. Research has demonstrated that certain imidazole-pyridine derivatives exhibit potent anti-cancer properties. nih.gov For instance, series of novel imidazole-pyridine-based molecules have been synthesized and evaluated against various cancer cell lines, including lung, colon, liver, and breast cancer. acs.orgnih.govnih.gov The mechanisms of action for these compounds are varied; some have been shown to function as DNA intercalators, inserting themselves into the DNA structure and disrupting cellular processes. doi.org Others have been identified as inhibitors of specific protein targets, such as glycogen (B147801) synthase kinase-3β (GSK-3β), a protein implicated in the prognosis of hepatocellular liver carcinoma. nih.gov

Table 1: Research on Imidazole-Pyridine Hybrid Scaffolds This table summarizes selected research findings on the biological activities of various imidazole-pyridine derivatives.

Compound ClassBiological Activity InvestigatedTarget/Mechanism StudiedReference(s)
Novel imidazole-pyridine moleculesAnti-proliferative activityLung (H1299) and colon (HCT116) adenocarcinoma cell lines nih.gov
Imidazole-pyridine derivativesAntitumoral and antimicrobialDNA intercalation; G-quadruplex DNA doi.org
Imidazole-pyridine-based scaffoldsAnticancer activityBreast cancer cell lines (differing in ER, PR, HER-2 expression) acs.org
Selected imidazole-pyridine compoundsAntitumor activityGlycogen Synthase Kinase-3β (GSK-3β) inhibition in liver cancer cell lines nih.gov

Significance of Nitrogen-Rich Heterocycles in Contemporary Chemical Science

Nitrogen-rich heterocycles are cyclic organic compounds containing at least one nitrogen atom within their ring structure. These molecules are of paramount importance in chemical science, particularly in the fields of drug design and discovery. rsc.orgnih.gov An analysis of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) reveals that a substantial majority—approximately 60% to 75%—of unique small-molecule drugs incorporate a nitrogen-containing heterocyclic moiety. nih.govmdpi.commsesupplies.com

The prevalence of these structures in biologically active molecules can be attributed to several key chemical properties. The nitrogen atoms within the heterocyclic ring can readily accept or donate protons and participate in a variety of non-covalent interactions. nih.gov These include hydrogen bonding, dipole-dipole interactions, hydrophobic effects, and π-stacking interactions, which enable them to bind with high affinity and specificity to biological targets such as enzymes and receptors. nih.gov The ability of nitrogen atoms to form hydrogen bonds is particularly crucial for their interaction with biological macromolecules like DNA. nih.govmdpi.com

Nitrogen heterocycles form the core scaffold of numerous natural products, including alkaloids, vitamins, hormones, and the nucleobases of DNA and RNA (purines and pyrimidines). nih.govnih.govmdpi.com They are also integral to a vast number of synthetic drugs with diverse therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.comresearchgate.net The structural versatility of these rings allows chemists to fine-tune the physicochemical and pharmacological properties of a molecule to optimize its efficacy and behavior in biological systems. msesupplies.com Beyond medicine, nitrogen heterocycles are also vital in other areas, serving as building blocks for agrochemicals, catalysts, and advanced organic materials. msesupplies.com

Table 2: Examples of Nitrogen Heterocycles in U.S. FDA-Approved Drugs This table provides examples of common nitrogen-containing heterocyclic cores found in various classes of therapeutic agents.

Heterocyclic CoreExample(s) of Therapeutic ClassReference(s)
PyrimidineBuilding block of nucleic acids; used in anticancer and antiviral drugs nih.gov
PiperazineAnthelmintics, antihistamines, antipsychotics msesupplies.com
ImidazoleAnticancer, antifungal, antiprotozoal agents acs.orgnih.gov
Penam / CephamCore structures of penicillin and cephalosporin (B10832234) antibiotics msesupplies.com
PyridineFound in various drugs including anti-tuberculosis and anti-ulcer agents nih.govmdpi.com
PhenothiazineAntipsychotic and antiemetic drugs msesupplies.com

Overview of Research Trajectories for [2-(1H-Imidazol-1-yl)pyridin-4-yl]methanol and Analogous Structures

The research trajectory for this compound and its structural analogs is primarily driven by their potential applications in medicinal chemistry and materials science. The core imidazole-pyridine scaffold is a well-established pharmacophore, and current research aims to explore how different functional groups and substitution patterns modulate its activity.

A major focus is the continued design and synthesis of novel derivatives for anticancer drug discovery. researchgate.net Researchers are creating libraries of analogous compounds to screen against a wide range of cancer cell lines, aiming to identify molecules with high potency and selectivity. acs.orgnih.gov This work is increasingly supported by computational chemistry, where molecular docking and quantitative structure-activity relationship (QSAR) models are used to predict the biological targets of these compounds and to rationalize their binding modes, thereby guiding the design of more effective agents. nih.govdoi.org

Another significant research avenue involves exploring the utility of these compounds beyond oncology. For example, structures containing an imidazole ring, such as the azole antifungals, are known to inhibit fungal enzymes. researchgate.net Therefore, analogs of this compound are being investigated for their potential as novel antifungal or antibacterial agents. doi.orgnih.gov

The methanol (B129727) group in the target compound is a key feature, providing a handle for synthetic elaboration. It serves as a versatile starting point for creating esters, ethers, or other functionalized derivatives. This allows for systematic modifications to probe how changes in steric bulk, electronics, and hydrogen-bonding capability affect biological activity. The alcohol itself can participate in crucial hydrogen-bonding interactions with biological targets, a property that is fundamental to the mechanism of many drugs. wisconsin.edunih.gov Furthermore, the nitrogen atoms in the imidazole and pyridine rings can act as ligands, coordinating with metal ions. This opens up research into the development of new metal complexes for catalysis or as metallodrugs. msesupplies.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-imidazol-1-ylpyridin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-6-8-1-2-11-9(5-8)12-4-3-10-7-12/h1-5,7,13H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTAYPNWKBJVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CO)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for 2 1h Imidazol 1 Yl Pyridin 4 Yl Methanol and Its Derivatives

Established Synthetic Routes to the Core Scaffold

The formation of the crucial C-N bond between the pyridine (B92270) and imidazole (B134444) rings is the key step in synthesizing the core scaffold. Several established chemical strategies can be employed for this purpose.

Transition-metal-catalyzed cross-coupling reactions are a powerful tool for forming C-N bonds. The Ullmann condensation, a copper-catalyzed reaction, is a well-established method for coupling aryl halides with N-H containing heterocycles like imidazole. organic-chemistry.org This approach involves the reaction of a 2-halopyridine with imidazole in the presence of a copper catalyst, often with a base and at elevated temperatures. nih.gov While palladium-based catalysts are also used for C-N coupling, the Ullmann-type reaction remains a common and effective strategy. researchgate.netresearchgate.net The reaction proceeds via the formation of a copper(I)-imidazolate species, which then undergoes oxidative addition with the 2-halopyridine, followed by reductive elimination to yield the desired 2-(1H-imidazol-1-yl)pyridine product. organic-chemistry.org

Pyridine SubstrateCoupling PartnerCatalyst SystemGeneral ConditionsYield
2-BromopyridineImidazoleCuI / Base (e.g., K2CO3)High-temperature solvent (e.g., DMF, DMSO)Moderate to Good
2-IodopyridineImidazoleCu(I) salt / Ligand (e.g., L-proline)Solvent, HeatModerate to Good
2-ChloropyridineImidazolePd(OAc)2 / Ligand / BaseSolvent, Heat, Microwave IrradiationVariable
Table 1: Generalized Conditions for Ullmann-Type Coupling Reactions.

Nucleophilic aromatic substitution (SNAr) provides a direct, often metal-free, route to the 2-(1H-imidazol-1-yl)pyridine scaffold. This reaction class is particularly effective for electron-deficient aromatic rings like pyridine, especially when a good leaving group is present at the 2- or 4-position. nih.gov The reaction involves the attack of a nucleophile—in this case, imidazole—on the carbon atom bearing the leaving group (e.g., a halogen). nih.gov This addition step forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex, which is resonance-stabilized. Aromaticity is then restored through the expulsion of the leaving group. nih.gov The reactivity of the halopyridine substrate generally follows the order F > Cl > Br > I, with 2-fluoropyridines being significantly more reactive than 2-chloropyridines. nih.gov

Pyridine SubstrateNucleophileBase (Optional)SolventGeneral Conditions
2-FluoropyridineImidazoleK2CO3DMF, DMSORoom Temp. to Moderate Heat
2-ChloropyridineImidazoleNaHTHF, DMFModerate to High Heat
2-Chloro-4-nitropyridineImidazoleNone or mild baseEthanolRoom Temperature
Table 2: Representative Conditions for SNAr Reactions.

Alkylation strategies represent a variation of the nucleophilic substitution approach where the nucleophilicity of the imidazole is enhanced prior to reaction. Imidazole is weakly acidic and can be deprotonated by a strong base, such as sodium hydride (NaH), to form the highly nucleophilic imidazolide (B1226674) anion. This anion can then readily displace a leaving group from a 2-halopyridine in an SN2-like or SNAr reaction. This method is effective for less reactive substrates like 2-chloropyridines and avoids the need for transition metal catalysts. The reaction is typically carried out in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

Functional Group Interconversions and Derivatization

Once the 2-(1H-imidazol-1-yl)pyridine core is assembled, the focus shifts to modifying the 4-position of the pyridine ring to install the methanol (B129727) group. This is typically achieved through either the oxidation of a precursor like a methyl group or the reduction of a more oxidized functional group such as an aldehyde or a carboxylic acid ester.

If the synthetic route yields a precursor such as 4-methyl-2-(1H-imidazol-1-yl)pyridine, the methyl group can be oxidized to the desired alcohol. The direct oxidation of a methyl group to a primary alcohol can be challenging, as the alcohol is often more susceptible to further oxidation to an aldehyde or carboxylic acid. However, various methods exist for the oxidation of 4-methylpyridine (B42270) (4-picoline) and its derivatives. wikipedia.org For instance, vapor-phase oxidation over V-Ti-O catalysts can convert 4-picoline into isonicotinic acid, which can then be reduced. researchgate.net Milder, liquid-phase air oxidation using catalytic systems like Co(OAc)₂/Mn(OAc)₂ in acetic acid can also yield the carboxylic acid. mdpi.com Selective oxidation to the alcohol level is less common but can sometimes be achieved under carefully controlled conditions or via a multi-step process involving initial halogenation of the methyl group followed by hydrolysis.

A more common and reliable strategy for forming the 4-hydroxymethyl group is the reduction of a corresponding carbonyl compound or carboxylic acid derivative. This approach starts with a 2-(1H-imidazol-1-yl)pyridine scaffold bearing a 4-carbaldehyde, 4-ketone, or 4-carboxylic acid (or its ester) group. These precursors are readily reduced to the target alcohol using standard reducing agents.

Complex metal hydrides are highly effective for these transformations. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters, carboxylic acids, and aldehydes to primary alcohols. Sodium borohydride (B1222165) (NaBH₄) is a milder reagent, typically used for the selective reduction of aldehydes and ketones, and is often preferred for its greater functional group tolerance and easier handling.

Precursor Functional GroupPrecursor ExampleReducing AgentTypical SolventProduct
EsterMethyl 2-(1H-imidazol-1-yl)isonicotinateLiAlH₄THF, Diethyl ether[2-(1H-Imidazol-1-yl)pyridin-4-yl]methanol
Aldehyde2-(1H-Imidazol-1-yl)pyridine-4-carbaldehydeNaBH₄Methanol, EthanolThis compound
Carboxylic Acid2-(1H-Imidazol-1-yl)isonicotinic acidLiAlH₄ or BH₃·THFTHFThis compound
Table 3: Reduction Methodologies for the Formation of the Target Alcohol.

Substitution Reactions for Diverse Side Chains

The functionalization of this compound and its parent structures, C-2 aroyl substituted imidazolo methanol derivatives, is a key strategy for creating diverse molecular libraries. The hydroxyl group of the methanol moiety serves as a prime site for substitution reactions, allowing for the introduction of various side chains and the formation of new functional groups such as esters and ethers.

A prominent example of such a modification is the reaction of imidazolo methanol derivatives with acyl chlorides. In one synthetic approach, C-2 aroyl substituted imidazolo methanol derivatives are dissolved in a dry solvent like dichloromethane (B109758) (DCM) and treated with chloroacetyl chloride. nih.gov The reaction is typically stirred and heated to facilitate the substitution, with completion monitored by Thin-Layer Chromatography (TLC). nih.gov This reaction results in the formation of a chloroacetate (B1199739) ester, which can subsequently undergo intramolecular cyclization to yield more complex heterocyclic structures, such as 1,4-imidazoxazinone derivatives. nih.gov This two-step process, involving substitution followed by cyclization, highlights how the initial methanol derivative can be a versatile precursor for constructing elaborate molecular architectures. nih.gov The ability to introduce varied side chains through such substitution reactions is fundamental to exploring the structure-activity relationships of this class of compounds.

Asymmetric Synthesis and Enantiomeric Resolution

While the parent compound this compound is achiral, its derivatives can possess stereogenic centers, necessitating methods for asymmetric synthesis or the resolution of enantiomers. The development of enantiomerically pure chiral pyridines and imidazoles is of significant interest due to their prevalence in medicinal chemistry. researchgate.netnih.gov

Chiral Auxiliaries and Catalysis in Enantioselective Synthesis

The enantioselective synthesis of chiral molecules related to the target compound can be achieved through two primary strategies: the use of chiral catalysts or the temporary incorporation of a chiral auxiliary. wikipedia.org

Catalytic Asymmetric Synthesis: This approach utilizes a small amount of a chiral catalyst to induce stereoselectivity in a reaction. For pyridine derivatives, highly enantioselective methods have been developed using transition metal catalysts paired with chiral ligands. For instance, copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines using Grignard reagents has been shown to produce chiral pyridines with excellent enantioselectivity. researchgate.netnih.gov This methodology often requires the use of a Lewis acid to enhance the reactivity of the pyridine substrate. researchgate.netnih.gov Similarly, chiral pyridine-oxazoline (Pyox) ligands, when complexed with metals like Ytterbium(III), can catalyze asymmetric reactions to produce highly enantioenriched products. rsc.orgresearchgate.net These catalytic systems provide a direct route to chiral products, often with high efficiency and stereocontrol. rsc.orgacs.org

Chiral Auxiliaries: An alternative strategy involves covalently attaching a chiral auxiliary to the substrate. wikipedia.orgscielo.org.mx This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it can be cleaved and recovered. wikipedia.org Commonly used auxiliaries are derived from readily available natural sources and include structures like oxazolidinones and pseudoephedrine. wikipedia.orgnih.gov For example, an achiral carboxylic acid can be converted into an amide using a chiral amine like pseudoephenamine. The resulting amide can then undergo diastereoselective alkylation, where the chiral auxiliary shields one face of the enolate, directing the incoming electrophile to the other face. nih.gov Subsequent removal of the auxiliary yields the enantiomerically enriched product. nih.govresearchgate.net This method provides a reliable way to control stereochemistry, particularly for constructing quaternary carbon centers. nih.gov

Chromatographic Resolution Techniques for Enantiomers

When a synthetic route produces a racemic mixture of a chiral derivative, chromatographic resolution is the most effective method for separating the enantiomers to obtain optically pure compounds. nih.gov High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the predominant technique for this purpose. nih.govptfarm.pl

Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) gel support, are widely used for the separation of chiral imidazole and azole derivatives. researchgate.netmdpi.com Columns like Chiralcel® and Chiralpak® have proven effective in resolving the enantiomers of a wide range of antifungal compounds and related heterocyclic structures. ptfarm.pl

The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions) between the enantiomers and the chiral selector of the CSP. The choice of mobile phase—typically a mixture of an alkane like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol—is critical for achieving optimal resolution. ptfarm.pl The composition of the mobile phase can significantly affect retention times and even the elution order of the enantiomers. researchgate.net

Table 1: Examples of Chiral HPLC Conditions for Resolution of Imidazole Derivatives
Chiral Stationary Phase (Column)Mobile Phase CompositionCompound ClassResolution (Rs)Selectivity (α)
Chiralpak® IB® (cellulose tris(3,5-dimethylphenylcarbamate))Acetonitrile/Methanol/Aqueous Ammonium Acetate (B1210297)Chiral ImidazolinesUp to 2.31> 1.10
Chiralcel OJ-HMethanolChiral Antimycotic DrugsBaseline SeparationN/A
Chiralcel OJHexane/Ethanol/MethanolImidazole Derivatives (e.g., Fenticonazole)Up to 8.6N/A
Lux® Cellulose-2 / Lux® Amylose-2CO₂ with Methanol/Ethanol/Isopropanol modifier (SFC)Azole Fungicides (e.g., Bifonazole)> 1.5N/A

Data synthesized from multiple sources describing the separation of related chiral imidazole compounds. ptfarm.plresearchgate.netmdpi.com

Purification and Spectroscopic Characterization in Synthetic Research

The successful synthesis of this compound and its derivatives is contingent upon rigorous purification and unambiguous structural confirmation. Chromatographic and spectroscopic techniques are indispensable tools in this process.

Chromatographic Techniques for Compound Purity Assessment

Purification of the crude product obtained from synthesis is most commonly achieved using silica gel column chromatography. nih.govresearchgate.net This technique separates the desired compound from unreacted starting materials, byproducts, and other impurities based on differential adsorption to the silica gel stationary phase.

The choice of eluent, or mobile phase, is crucial for effective separation. A mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate is frequently used. nih.govnih.gov The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the target compound. The progress of the purification is monitored by Thin-Layer Chromatography (TLC), which allows for the rapid analysis of the fractions collected from the column. nih.gov Once the fractions containing the pure compound are identified, the solvent is removed under reduced pressure to yield the purified product. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of newly synthesized compounds. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the presence of key functional groups and the connectivity of atoms.

For a compound like this compound, the ¹H NMR spectrum would exhibit characteristic signals for the protons on the pyridine and imidazole rings, as well as the methylene (B1212753) (-CH₂-) and hydroxyl (-OH) protons of the methanol group.

Pyridine Protons: The protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns revealing their positions relative to the nitrogen atom and the other substituents.

Imidazole Protons: The three protons on the imidazole ring would also resonate in the aromatic region, often as distinct singlets or narrowly coupled signals.

Methanol Group Protons: The methylene protons (-CH₂-) adjacent to the pyridine ring and the hydroxyl group would likely appear as a singlet or a doublet around δ 4.5-5.5 ppm. nih.gov The hydroxyl proton (-OH) would appear as a broad singlet, and its position can be variable.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a pivotal analytical technique in the characterization of newly synthesized compounds, providing essential information about their molecular weight and structural features through fragmentation analysis. For "this compound" and its derivatives, MS serves to confirm the identity of the target molecule by determining its exact mass and to elucidate its structure by examining the patterns of ion fragmentation.

Molecular Weight Determination

The molecular formula for this compound is C9H9N3O, which corresponds to a calculated molecular weight of 175.19 g/mol . In a typical mass spectrum, this compound would be expected to exhibit a prominent molecular ion peak (M+). Depending on the ionization technique employed, such as Electrospray Ionization (ESI), the protonated molecule [M+H]+ would be observed at a mass-to-charge ratio (m/z) of approximately 176.19. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition of the synthesized compound with high accuracy.

Hypothetical Fragmentation Analysis

Key expected fragmentation pathways would likely involve:

Loss of the Methanol Substituent: A primary fragmentation route for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage). libretexts.orgyoutube.com For this compound, this would involve the loss of the hydroxymethyl group (-CH2OH). Another common pathway for alcohols is the loss of a water molecule (H2O) via a dehydration reaction. libretexts.org

Cleavage of the Imidazole Ring: Imidazole rings are relatively stable, but under energetic conditions, they can undergo fragmentation. Common fragmentation of the imidazole ring involves the loss of small neutral molecules. nih.gov

Fragmentation of the Pyridine Ring: The pyridine ring can also fragment, although it is a stable aromatic system. The fragmentation is often influenced by the nature and position of its substituents.

A plausible fragmentation cascade for the [M+H]+ ion of this compound could generate several key fragment ions. The initial loss of water or the entire hydroxymethyl group would lead to significant daughter ions. Subsequent fragmentation could involve the cleavage of the bond between the pyridine and imidazole rings or the breakdown of the heterocyclic rings themselves.

Without experimental data, it is not possible to construct a definitive data table of fragment ions and their relative abundances. However, the analysis of the mass spectrum of any newly synthesized batch of "this compound" or its derivatives would be guided by these predicted fragmentation patterns to confirm its structural integrity.

Iii. Advanced Structural Characterization and Crystallographic Studies

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Single-Crystal X-ray Diffraction (SCXRD) is the definitive technique for determining the precise atomic arrangement within a crystalline solid. While a specific crystal structure for [2-(1H-imidazol-1-yl)pyridin-4-yl]methanol is not available, analysis of analogous compounds provides significant insight into the expected structural parameters. An X-ray diffractometer allows for the accurate measurement of bond lengths, angles, and the spatial relationship between adjacent molecules bohrium.com.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

SCXRD analysis would provide precise measurements of all covalent bond lengths and the angles between them. For the pyridine (B92270) and imidazole (B134444) rings, the carbon-carbon and carbon-nitrogen bond lengths and angles are expected to fall within the normal ranges for sp²-hybridized atoms in aromatic heterocyclic systems. The geometry around the methanol-substituted carbon atom would exhibit tetrahedral character.

A critical parameter obtained from this analysis is the set of torsion angles, which define the three-dimensional conformation of the molecule. Of particular interest is the torsion angle between the pyridine and imidazole rings, which dictates their relative orientation. In a related compound, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, the dihedral angle between the six- and five-membered rings is 7.96 (15)° nih.govresearchgate.net. For the structural analogue (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, the torsion angle involving the methanol (B129727) group (N—C—C—O) is reported as -96.30 (17)°, indicating the substituent is nearly perpendicular to the fused ring system nih.gov. Similar detailed geometric data would be expected for this compound.

Analysis of Molecular Conformation and Planarity

The individual pyridine and imidazole rings are inherently planar due to their aromatic nature. However, the molecule as a whole may not be perfectly planar. The degree of twist between the two heterocyclic rings is a key conformational feature. In similar structures, the rings are often slightly twisted relative to each other nih.govresearchgate.net.

The conformation of the methanol substituent relative to the pyridine ring is another important aspect. As seen in the analogue (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, the methanol group can be oriented nearly perpendicular to the plane of the aromatic system nih.gov. This conformation is influenced by steric effects and the formation of intra- and intermolecular interactions.

Investigation of Intermolecular Hydrogen Bonding and π-π Interactions

The crystal structure of this compound is expected to be significantly influenced by non-covalent interactions, which are crucial in supramolecular chemistry researchgate.netnih.gov.

π-π Interactions : As an aromatic compound with two heterocyclic rings, π-π stacking interactions are anticipated to play a major role in the crystal packing. These interactions involve the face-to-face arrangement of the pyridine and/or imidazole rings of neighboring molecules. In related structures, centroid-to-centroid distances for these interactions typically range from 3.4 Å to 3.8 Å nih.govresearchgate.netnih.gov. These stacking interactions are fundamental in organizing the molecules into a stable three-dimensional array.

Solution-Phase Conformational Analysis

The conformation of this compound in solution may differ from its solid-state structure. The flexibility of the molecule, particularly the rotation around the bond connecting the pyridine and imidazole rings, allows for different conformations to exist in equilibrium.

Spectroscopic Probes for Solution Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating molecular structure and dynamics in solution ipb.pt.

¹H and ¹³C NMR : These techniques would be used to confirm the covalent structure of the molecule. The chemical shifts of the protons and carbons provide information about the electronic environment of each atom.

Variable Temperature NMR : By recording NMR spectra at different temperatures, it is possible to study dynamic processes such as tautomeric exchange on the imidazole ring or hindered rotation between the two rings. In a study of 2,6-bis(benzimidazol-2′-yl)pyridine, variable-temperature NMR showed that intramolecular hydrogen bonding could "anchor" the molecule in a specific conformation at room temperature researchgate.net.

2D NMR Techniques : Experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space proximity of protons, helping to determine the preferred conformation (e.g., the relative orientation of the two rings) in solution.

Dynamic Behavior and Tautomerism of the Imidazole Moiety

Detailed experimental or computational studies specifically characterizing the dynamic behavior and tautomerism of the imidazole moiety in this compound are not extensively available in the surveyed scientific literature. However, the fundamental principles of imidazole chemistry and findings from studies on closely related pyridinyl-imidazole compounds allow for a theoretical discussion of its likely behavior.

The imidazole ring is a well-known heterocyclic system capable of prototropic tautomerism. This phenomenon involves the migration of a proton between the two nitrogen atoms of the imidazole ring. For this compound, two equivalent tautomeric forms can be postulated, where the proton is located on either N1 or N3 of the imidazole ring. This dynamic equilibrium is a fundamental characteristic of the 1H-imidazole scaffold.

In the solid state, crystal packing forces and intermolecular interactions, particularly hydrogen bonding, often favor one tautomer over the other. For instance, crystallographic studies of other imidazole-containing compounds have shown that while tautomeric exchange is evident in solution, a single tautomeric form is typically observed in the crystal lattice. This stabilization in the solid phase is often dictated by the formation of strong hydrogen bonds with neighboring molecules or solvent molecules incorporated into the crystal structure.

In solution, the tautomeric equilibrium is expected to be rapid on the NMR timescale, leading to an averaging of the signals for the atoms within the imidazole ring. The specific solvent environment can influence the position of this equilibrium. Polar and protic solvents may facilitate proton transfer through hydrogen bonding networks, thereby affecting the rate of tautomerization.

While no specific data tables for this compound are available, the general characteristics of imidazole tautomerism are well-established.

Table 1: Postulated Tautomeric Forms of this compound

TautomerDescription
Tautomer AProton on the nitrogen atom adjacent to the pyridine ring.
Tautomer BProton on the nitrogen atom distal to the pyridine ring.

Further research, including dynamic NMR spectroscopy and computational modeling, would be necessary to quantify the energetic barriers of the tautomerization and to determine the relative populations of the tautomers for this compound under various conditions. Such studies would provide a more complete understanding of the dynamic nature of this specific molecule.

Iv. Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (DFT) for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. From these calculations, a wealth of information regarding molecular stability, reactivity, and charge distribution can be derived.

HOMO-LUMO Energy Gaps and Molecular Reactivity Indices

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comemerginginvestigators.org

A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests the molecule is more reactive and prone to engage in chemical reactions. nih.gov For many biologically active nitrogen-based heterocyclic compounds, this energy gap typically falls within the range of 3.5 to 4.5 eV, indicating a balance of stability and reactivity. emerginginvestigators.org

In a DFT study on a related imidazole (B134444) derivative, N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine, the HOMO-LUMO energy gap was calculated to be 4.4871 eV. irjweb.com This value suggests that significant charge transfer can occur within the molecule, influencing its bioactivity. irjweb.com Based on this, it can be inferred that [2-(1H-imidazol-1-yl)pyridin-4-yl]methanol likely possesses a similar energy gap, indicative of a chemically stable yet reactive molecule.

Global reactivity descriptors, such as absolute hardness (η), softness (σ), and electronegativity (χ), can also be calculated from HOMO and LUMO energies to further quantify the molecule's reactivity profile. irjweb.com

Table 1. Frontier Orbital Energies and Reactivity Indices for a Structurally Related Imidazole Derivative. irjweb.com
ParameterCalculated Value (eV)Significance
EHOMO-6.2967Electron-donating capability
ELUMO-1.8096Electron-accepting capability
Energy Gap (ΔE)4.4871Chemical reactivity and stability

Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. The MEP map is color-coded to represent different potential values. Typically, regions of negative potential (shown in red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable sites for nucleophilic attack. nih.gov

For a molecule like this compound, the MEP surface would likely show negative potential localized around the nitrogen atoms of the pyridine (B92270) and imidazole rings, as well as the oxygen atom of the methanol (B129727) group. These areas represent the most probable sites for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen atoms, particularly the one on the hydroxyl group, would exhibit positive potential, marking them as sites for nucleophilic interactions.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). semanticscholar.org This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug candidate and its biological target.

Ligand-Target Binding Site Predictions

In silico docking studies on compounds containing imidazole and pyridine moieties have been widely performed to predict their interactions with various biological targets. researchgate.netplos.org For this compound, a docking simulation would involve placing the molecule into the active site of a target protein. The algorithm then explores various conformations and orientations of the ligand, calculating the binding energy for each pose. plos.org The pose with the lowest binding energy (most negative value) is considered the most stable and likely binding mode. plos.org Studies on similar heterocyclic systems have successfully identified key amino acid residues within protein active sites that are crucial for binding. plos.org

Table 2. Example Docking Scores for Thiazolo[3,2-a]pyridine Derivatives Against α-amylase. plos.org
CompoundBinding Energy (kcal/mol)
Derivative 4a-6.81
Derivative 4c-7.12
Derivative 4e-7.43
Derivative 4h-7.01

Rationalization of Observed Molecular Interactions

Once the best binding pose is identified, the specific molecular interactions between the ligand and the receptor can be analyzed. For this compound, these interactions are expected to be dominated by hydrogen bonds. The nitrogen atoms in the imidazole and pyridine rings can act as hydrogen bond acceptors, while the hydroxyl group of the methanol substituent can serve as both a hydrogen bond donor and acceptor. nih.govresearchgate.net

For instance, crystallographic studies of the related compound (1H-Imidazol-4-yl)methanol show definitive hydrogen bonding between the imidazole nitrogen and the hydroxyl hydrogen of an adjacent molecule. nih.gov Similarly, studies on 2-[4,5-Diphenyl-2-(pyridin-4-yl)-1H-imidazol-1-yl]ethanol reveal O—H⋯N hydrogen bonds forming the primary structural motifs. researchgate.net In a protein active site, these groups would form similar hydrogen bonds with polar amino acid residues like serine, threonine, or histidine. Additionally, the aromatic pyridine and imidazole rings can participate in π-π stacking or C—H⋯π interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. researchgate.net

Simulation of Spectroscopic Properties

Computational methods can also be used to simulate spectroscopic data, such as NMR and IR spectra. These simulations, often performed using DFT, provide theoretical spectra that can be compared with experimental results to confirm the molecular structure. researchgate.netresearchgate.net

The calculated vibrational frequencies from a DFT analysis can be correlated to specific bond stretches, bends, and torsions within the this compound molecule. For example, simulations would predict characteristic frequencies for the O-H stretch of the methanol group, C=N and C=C stretching vibrations within the aromatic rings, and C-H stretching and bending modes. researchgate.net Likewise, theoretical calculations of ¹H and ¹³C NMR chemical shifts can aid in the assignment of peaks in experimentally obtained spectra, providing a powerful tool for structural elucidation and confirmation. researchgate.net This comparison between computed and experimental spectra is a critical step in the characterization of newly synthesized compounds. researchgate.netresearchgate.net

Computational Prediction of NMR and UV-Vis Spectra

Information regarding the computational prediction of NMR and UV-Vis spectra for this compound is not available in the searched scientific literature.

Correlation with Experimental Spectroscopic Data

As no computational prediction data was found, a correlation with experimental spectroscopic data for this compound cannot be provided.

V. Coordination Chemistry of 2 1h Imidazol 1 Yl Pyridin 4 Yl Methanol As a Ligand

Chelation Behavior with Transition Metal Ions

The chelation behavior of [2-(1H-imidazol-1-yl)pyridin-4-yl]methanol is primarily dictated by its nitrogen-containing heterocyclic rings, with the hydroxyl group playing a secondary but significant role in modulating the final structure.

Nitrogen Donor Sites in Imidazole (B134444) and Pyridine (B92270) Moieties

The ligand possesses two primary nitrogen donor atoms: one on the pyridine ring and one on the imidazole ring. Both pyridine and imidazole-derived ligands are widely studied for their coordination behavior. mdpi.com The pyridine ring, being a π-electron deficient N-heterocycle, acts as a π-acceptor and a soft donor site in transition metal complexes. mdpi.com Similarly, the imidazole ring is a crucial component in coordination chemistry, with its nitrogen atoms facilitating the formation of stable metal complexes. nih.gov

Influence of the Hydroxyl Group on Coordination Modes

The hydroxyl (-OH) group attached to the pyridine ring via a methylene (B1212753) bridge can significantly influence the coordination chemistry of the ligand. While it can potentially coordinate directly to a metal center, its more common role is to participate in hydrogen bonding. nih.gov This hydrogen bonding can occur intramolecularly, with an acceptor atom within the same complex, or intermolecularly, linking different complex units together.

In the solid state, hydroxyl groups are known to form hydrogen bonds with uncoordinated nitrogen atoms of imidazole rings or with counter-ions or solvent molecules present in the crystal lattice. nih.gov These interactions play a crucial role in directing the self-assembly of molecules, leading to the formation of one-, two-, or three-dimensional supramolecular networks. nih.govresearchgate.net For example, hydrogen bonding between the hydroxyl's hydrogen atom and an imidazole nitrogen of an adjacent molecule, and between the hydroxyl's oxygen and an N-H group of another molecule, can create extensive 2D networks. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using pyridyl-imidazole based ligands can be achieved through various established methods, yielding a diverse range of coordination compounds.

Complexation Strategies with Various Metal Precursors (e.g., Cu, Ag, Cd, Fe, Ru)

Metal complexes of this compound and related ligands are typically synthesized by reacting the ligand with a suitable metal salt precursor in an appropriate solvent. Common strategies include solvothermal synthesis and simple refluxing.

Solvothermal/Hydrothermal Synthesis: This method is frequently employed for the synthesis of crystalline metal-organic frameworks (MOFs). The ligand and a metal salt (e.g., nitrates, chlorides, or acetates of Fe(II), Cd(II), Mn(II), or Ag(I)) are dissolved or suspended in a solvent, often a high-boiling point solvent like N,N-dimethylformamide (DMF), and heated in a sealed vessel for a period of time. researchgate.netnih.gov

Solution-Based Synthesis: Simpler complexes can be prepared at room temperature or under reflux by mixing solutions of the ligand and the metal salt (e.g., CuCl, AgNO3, Co(NO3)2). jscimedcentral.comnih.gov The resulting complex may precipitate out of the solution upon formation or after cooling. jscimedcentral.comnih.gov

The choice of metal precursor, solvent, temperature, and the metal-to-ligand molar ratio can influence the stoichiometry and structure of the final product. The presence of different counter-anions (e.g., NO3⁻ vs. Cl⁻) can also lead to the formation of structurally different coordination polymers from the same ligand and metal cation. nih.gov

Table 1: Examples of Metal Ions Used in Complexation with Pyridyl-Imidazole Type Ligands

Metal IonExample PrecursorSynthesis MethodResulting Structure Type
Fe(II) Metal SaltHydrothermal3D MOF researchgate.net
Cd(II) Metal SaltHydrothermal3D MOF researchgate.net
Mn(II) Metal SaltSolvothermal3D MOF nih.gov
Ag(I) AgNO₃Solvothermal, Reflux2D MOF, Discrete Complex nih.govjscimedcentral.com
Cu(I) CuClRefluxDiscrete Complex jscimedcentral.com
Co(II) Co(NO₃)₂, CoCl₂Solution1D Supramolecular Chains nih.gov
Ni(II) Metal SaltSolutionDiscrete Complex nih.gov

This table is generated based on data from related pyridyl-imidazole ligands and serves as a representation of potential complexation.

Spectroscopic and Structural Analysis of Metal-Ligand Adducts

A combination of spectroscopic and structural techniques is essential to fully characterize the resulting metal complexes.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: Used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the pyridine and imidazole rings.

NMR Spectroscopy (¹H and ¹³C): Provides information about the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can confirm the binding sites.

UV-Visible Spectroscopy: Used to study the electronic transitions within the complex, which can provide information about the coordination geometry around the metal center. ekb.eg

Structural Analysis:

Design of Supramolecular Assemblies and Metal-Organic Frameworks (MOFs)

The structural features of this compound make it an excellent building block for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). The ligand's ability to bridge multiple metal centers leads to the formation of extended networks.

The pyridyl and imidazolyl groups can link metal ions to form one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. researchgate.netresearchgate.netnih.gov The final topology of the network is influenced by the coordination preference of the metal ion, the flexibility of the ligand, and the presence of hydrogen bonding or π-π stacking interactions. researchgate.netnih.gov

For example, related ligands have been shown to form 1D helical chains that further interact through π-π stacking to create 2D sheets and eventually 3D frameworks. nih.gov The hydroxyl group can further stabilize these extended structures through hydrogen bonding, adding another layer of control over the final supramolecular architecture. The resulting MOFs can exhibit porosity and have potential applications in areas such as gas adsorption and selective sensing. researchgate.netrsc.org

No Published Research Found on the Coordination Chemistry of this compound

Extensive searches of scientific literature and chemical databases have revealed no published studies on the coordination chemistry of the compound this compound. Consequently, there is no available data to generate an article on its role as a ligand in self-assembly, coordination-driven architectures, or the formation and stability of Metal-Organic Frameworks (MOFs), as requested by the outline.

The specified sections for the article were:

Role of the Ligand in MOF Formation and Network Stability

Due to the absence of any research on the coordination behavior of this compound with metal ions, no information can be provided regarding the principles that would govern its self-assembly into larger structures. Similarly, there are no reports of this compound being used as a building block for the synthesis of MOFs. Therefore, its role in the formation of such frameworks and its contribution to their network stability remain unexplored and undocumented in the scientific literature.

Further investigation into related compounds containing imidazole and pyridine moieties shows a rich field of coordination chemistry. However, these studies focus on structurally distinct ligands and their findings cannot be directly attributed to this compound. The specific combination of the 2-(1H-imidazol-1-yl) substituent and the 4-methanol group on the pyridine ring appears to be a novel ligand system that has not yet been investigated or reported in the context of coordination chemistry.

Therefore, the creation of a scientifically accurate article adhering to the provided outline is not possible at this time.

Vi. Catalytic Applications of 2 1h Imidazol 1 Yl Pyridin 4 Yl Methanol and Its Complexes

Role as an Organocatalyst in Organic Transformations

While direct evidence for the use of [2-(1H-imidazol-1-yl)pyridin-4-yl]methanol as an organocatalyst is not extensively documented in dedicated studies, the inherent properties of its constituent functional groups suggest a potential role in this capacity. The imidazole (B134444) and pyridine (B92270) moieties can act as both hydrogen bond donors and acceptors, as well as Brønsted/Lewis bases, which are key functionalities for organocatalysis.

The bifunctional nature of molecules containing both pyridine and imidazole rings can be instrumental in stabilizing transition states. The nitrogen atoms of the pyridine and imidazole rings can engage in hydrogen bonding or Lewis acid/base interactions with reacting species. This interaction can lower the activation energy of a reaction by orienting the substrates in a favorable geometry and stabilizing charge buildup in the transition state. For instance, in reactions involving carbonyl compounds, the Lewis basic nitrogen sites could activate the carbonyl group, while other parts of the molecule could interact with the nucleophile.

By stabilizing the transition state, organocatalysts can significantly enhance reaction rates. Furthermore, the chiral environment that can be created around the catalytic sites of a molecule, potentially through derivatization of the methanol (B129727) group, could lead to enantioselective transformations. The rigid framework of the pyridyl-imidazole structure provides a good scaffold for introducing chirality, which is crucial for controlling the stereochemical outcome of a reaction. While specific studies on this compound are pending, the broader class of N-heterocyclic compounds has shown promise in this area.

Metal-Ligand Catalysis Mediated by this compound Complexes

The primary catalytic applications of pyridyl-imidazole ligands are found in their coordination complexes with transition metals. The bidentate nature of the pyridyl and imidazolyl nitrogen atoms allows for the formation of stable chelate rings with metal centers, thereby modifying the metal's electronic properties and reactivity.

Complexes of transition metals with pyridyl-imidazole and related N-heterocyclic carbene (NHC) ligands have demonstrated significant catalytic activity in cross-coupling reactions, which are fundamental for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. acs.orgnih.gov Palladium complexes, in particular, are well-known for their efficacy in reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. acs.orgmdpi.com The strong σ-donating properties of NHC ligands, which can be formed from imidazole precursors, create electron-rich metal centers that facilitate the oxidative addition step in the catalytic cycle. acs.org

For instance, palladium complexes of pyridyl-supported pyrazolyl-N-heterocyclic carbene ligands have been shown to be highly effective in Suzuki-Miyaura reactions of aryl halides. acs.org Although not the specific compound of focus, this highlights the potential of the pyridyl-imidazole framework in such catalytic systems. Similarly, copper-catalyzed N-arylation of imidazoles is a well-established method for forming C-N bonds, suggesting that complexes of this compound could also be active in these transformations. nih.govscirp.org

Table 1: Examples of Catalytic C-C and C-N Coupling Reactions with Related Pyridyl-Imidazole Ligand Complexes

Catalyst System Reaction Type Substrates Product Yield Reference
Palladium / Pyridyl-pyrazolyl-NHC Suzuki-Miyaura Aryl halides, Phenylboronic acid Good to Excellent acs.org
Copper / Graphene N-arylation Imidazole, Phenylboronic acid High nih.gov
Salen-Cu(II) Complex N-arylation Imidazoles, Aryl halides Moderate to Excellent scirp.org

The field of hydrogenation catalysis has seen the application of cobalt complexes with bis(arylimidazol-2-ylidene)pyridine ligands, which are structurally related to the compound of interest. These catalysts have been effective in the hydrogenation of alkenes. nih.gov The electronic properties of the pyridyl and imidazole moieties play a crucial role in the catalytic cycle of these reactions. nih.gov While direct studies on hydrogenation using this compound complexes are not prevalent, the activity of related compounds suggests a promising area for future research.

In the realm of polymerization, titanium(IV) complexes with heterocyclic ligands containing benzimidazole (B57391) and pyridine have been activated with methylaluminoxane (B55162) (MAO) to catalyze ethylene (B1197577) polymerization. orientjchem.org These systems can produce high molecular weight polyethylene. orientjchem.org Nickel(II) complexes bearing pyridine-imine ligands have also been utilized for ethylene polymerization, yielding highly branched polyethylene. nih.gov The steric and electronic environment provided by the ligand is critical in determining the properties of the resulting polymer.

Transition metal complexes with pyridyl-imidazole ligands are extensively used as redox mediators in enzyme-based electrochemical sensors. google.com These sensors are vital for monitoring analytes such as glucose. The metal complex facilitates electron transfer between the enzyme's active site and the electrode surface. Osmium complexes with pyridyl-imidazole ligands have been a particular focus due to their suitable redox potentials, rapid electron transfer kinetics, and stability. google.com

The function of the redox mediator is to shuttle electrons, thereby overcoming the high overpotentials often required for the direct electrochemical oxidation or reduction of the enzyme's cofactor. An ideal redox mediator should have a redox potential that is intermediate between that of the enzyme's active center and the electrode, be stable in both its oxidized and reduced forms, and react rapidly with both the enzyme and the electrode. The tunability of the electronic properties of the pyridyl-imidazole ligand framework by substitution allows for the fine-tuning of the redox potential of the metal complex to match the specific requirements of the enzyme system.

Table 2: Properties of Metal Complexes with Pyridyl-Imidazole Ligands as Redox Mediators

Metal Center Ligand Type Application Key Features Reference
Osmium Pyridyl-imidazole Glucose Sensors Improved response times, tailored redox potential google.com
Iron, Cobalt, Ruthenium, Vanadium Substituted/unsubstituted pyridyl-imidazole Enzyme-based electrochemical sensors Facilitates electron transfer google.com
Cobalt Pyridine and Imidazole axial ligands on Graphene Hydrogen Evolution Reaction Pyridine ligation enhances performance, Imidazole enhances stability nih.gov

Vii. Materials Science Applications of 2 1h Imidazol 1 Yl Pyridin 4 Yl Methanol Derivatives

Incorporation into Polymers and Nanomaterials

The integration of [2-(1H-imidazol-1-yl)pyridin-4-yl]methanol derivatives into polymeric and nanostructured materials is an emerging area of research. The presence of the imidazole (B134444) and pyridine (B92270) rings can significantly influence the properties of the resulting materials.

The incorporation of imidazole and pyridine units into polymer backbones is known to enhance thermal and mechanical properties. For instance, the rigidity and aromaticity of these heterocyclic rings contribute to higher glass transition temperatures (Tg) and improved thermal stability in polymers like polyimides. The introduction of such moieties can also affect the solubility and processability of the polymers due to altered inter-chain interactions. While specific data for polymers containing the this compound moiety is not extensively documented, the general principles of incorporating similar structures suggest a potential for creating materials with enhanced durability and performance under demanding conditions. The thermal and mechanical properties of poly(ionic liquid)s, which can feature imidazolium (B1220033) cations, have been shown to be influenced by the structure of the ionic moieties and the degree of cross-linking.

The synthesis of copolymers containing imidazole and pyridine units has been achieved through methods like chemical oxidative polymerization. These copolymers exhibit interesting electrical and thermal properties that can be tuned by varying the monomer feed ratio. The development of such copolymers opens pathways to new functional materials with applications in electronics and catalysis. The imidazole group, in particular, is known for its ability to be functionalized, allowing for its incorporation into various polymer structures, including polyvinyl imidazole. This functionalization can be a key step in creating materials with specific catalytic or binding properties, such as the use of polyvinyl imidazole-functionalized magnetic biochar to support silver nanoparticles for catalytic applications.

Luminescent and Optoelectronic Materials

Derivatives of this compound are of significant interest for their potential in creating luminescent and optoelectronic materials. The ligand's ability to form stable complexes with metal ions, particularly lanthanides and transition metals, is central to this application.

The photophysical properties of materials derived from imidazole-pyridine ligands are highly dependent on the choice of metal ion and the specific structure of the ligand. Coordination of these ligands to metal centers can lead to significant changes in the electronic transitions, which in turn modulates the absorption and emission characteristics of the material. For example, metal-organic frameworks (MOFs) constructed with imidazole-containing ligands can exhibit strong luminescence. The emission in such materials can originate from the organic linker, the metal ion, or a combination of both through ligand-to-metal or metal-to-ligand charge transfer processes.

Compound/Complex FamilyAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)Notes
Imidazole-Pyridine based Cu(I) Complexes~350-450~500-600VariesEmission often from metal-to-ligand charge transfer (MLCT) states.
Lanthanide Complexes with Pyridine-based Ligands~300-400 (Ligand)Varies (Ln³⁺ specific)Can be highEmission from f-f transitions of the lanthanide ion.
Luminescent MOFs with Imidazole Ligands~280-350 (Ligand)~350-500VariesLuminescence can be ligand-based or modulated by metal coordination.

This table represents generalized data for related compound classes and not specifically for this compound complexes, for which specific data is not available.

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can lead to materials with large Stokes shifts and dual emission, which are desirable properties for applications in sensors, imaging, and light-emitting diodes. The ESIPT process typically requires a molecule to have a proton-donating group (like a hydroxyl group) and a proton-accepting group in close proximity within an intramolecular hydrogen bond.

While this compound itself does not possess the typical structure for ESIPT, derivatives can be designed to exhibit this phenomenon. For example, the introduction of a hydroxyl group onto a phenyl ring attached to the imidazole moiety can create a system capable of ESIPT. In such systems, photoexcitation increases the acidity of the hydroxyl proton and the basicity of a nearby nitrogen atom (e.g., on the pyridine or imidazole ring), leading to the transfer of the proton in the excited state. This process results in the formation of a transient tautomer that has a distinct emission spectrum from the original molecule. Studies on compounds like 4-(2-hydroxyphenyl)-2-(pyridin-2-yl)-1H-imidazoles have demonstrated that the presence of intramolecular hydrogen bonds is crucial for ESIPT to occur, and the luminescence mechanism can be complex, sometimes involving both fluorescence and phosphorescence pathways. nih.gov The efficiency and characteristics of the ESIPT process can be highly sensitive to the molecular structure and the surrounding environment, such as solvent polarity. nih.gov

Viii. Research into Biological Interactions and Mechanism of Action in Vitro Studies

Ligand-Receptor and Ligand-Enzyme Interactions

The imidazole (B134444) and pyridine (B92270) moieties are known pharmacophores that can participate in various interactions with biological macromolecules. Computational and experimental studies on related compounds suggest that the imidazole-pyridine scaffold can serve as a basis for designing molecules that interact with specific enzymes and receptors, thereby modulating cellular pathways.

Derivatives of 2-(1H-imidazol-2-yl) pyridine have been designed and synthesized as potential inhibitors of specific kinases, such as BRAF kinase, which is involved in cancer cell proliferation. nih.gov These compounds are designed to fit into the ATP-binding pocket of the kinase, with the imidazole and pyridine rings forming key hydrogen bonds and other non-covalent interactions with amino acid residues in the active site. The binding affinities of these derivatives are influenced by the various substituents on the imidazole and pyridine rings. nih.gov

Computational docking studies have been employed to predict the binding modes and affinities of imidazole-pyridine hybrids with their target proteins. cnr.it For instance, certain imidazole-pyridine compounds have been identified as selective inhibitors of GSK-3β, a kinase implicated in various diseases, including cancer. cnr.it These computational analyses help in understanding the structural requirements for effective ligand-receptor interactions and guide the synthesis of more potent and selective inhibitors. cnr.it

A number of studies have demonstrated the ability of imidazole-pyridine derivatives to modulate the activity of key enzymes involved in cancer progression. For example, a series of 2-(1H-imidazol-2-yl) pyridine derivatives, designed as analogs of the multi-kinase inhibitor Sorafenib, have shown potent inhibitory activity against BRAF kinase. nih.gov Inhibition of this kinase disrupts the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival in certain cancers. nih.gov

Furthermore, some imidazole-pyridine hybrids have been shown to target Glycogen (B147801) Synthase Kinase-3β (GSK-3β). cnr.it By inhibiting GSK-3β, these compounds can influence various cellular processes, including cell cycle progression and apoptosis, making them promising candidates for cancer therapy. cnr.it The table below summarizes the inhibitory activities of some representative imidazole-pyridine derivatives against specific kinases.

Compound TypeTarget EnzymeObserved Effect
2-(1H-imidazol-2-yl) pyridine derivativesBRAF KinaseInhibition of kinase activity, leading to suppression of cancer cell proliferation. nih.gov
Imidazole-pyridine hybridsGSK-3βSelective inhibition with favorable binding affinities, suggesting potential for therapeutic intervention in cancers with aberrant GSK-3β signaling. cnr.it

Investigations into Anticancer Mechanisms (In Vitro Models)

The anticancer properties of various imidazole- and pyridine-containing compounds have been extensively studied in vitro. These investigations have revealed that this class of compounds can exert their cytotoxic effects through multiple mechanisms, including the induction of programmed cell death (apoptosis), disruption of the cellular cytoskeleton, and inhibition of cell migration.

Several studies have reported the ability of imidazole-based compounds to induce apoptosis in various cancer cell lines. mdpi.com For instance, a novel series of 2-(1H-imidazol-2-yl) pyridine derivatives demonstrated significant antiproliferative activity against the A375 human melanoma cell line. nih.gov Further investigations into the mechanism of action of these compounds would likely reveal the involvement of apoptotic pathways.

Imidazopyridine derivatives have also been shown to induce apoptosis. For example, one study found that certain imidazopyridine-benzimidazole conjugates could induce apoptosis in cancer cells. researchgate.net Similarly, spiro-oxindoline-based pyrazolo[3,4-b]pyridines have been shown to inhibit the p53-MDM2 protein-protein interaction, a key regulator of apoptosis. ekb.eg The table below presents data on the apoptotic effects of some imidazole-pyridine related compounds on cancer cell lines.

Compound ClassCancer Cell LineApoptotic Mechanism
Imidazopyridine-benzimidazole conjugatesHuman lung cancer (A549)Induction of apoptosis. researchgate.net
Spiro-oxindoline-based pyrazolo[3,4-b]pyridinesVarious cancer cell linesInhibition of p53-MDM2 interaction, leading to apoptosis. ekb.eg
(1H-Pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivativeHead and neck squamous cell carcinomaActivation of caspases 8 and 9, key mediators of apoptosis. mdpi.com

A significant body of research has focused on imidazole-containing compounds as inhibitors of tubulin polymerization. nih.govnih.govnih.govmdpi.com Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them an attractive target for anticancer drugs. nih.gov Disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis.

Several classes of imidazole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) binding site on β-tubulin. nih.govnih.govnih.gov For example, 2-aryl-4-benzoyl-imidazole (ABI) analogs have been reported as potent antiproliferative agents that target the colchicine binding site in tubulin. nih.gov Similarly, fused imidazopyrazine-based compounds have been shown to inhibit tubulin polymerization in neuroblastoma cells. nih.gov

The ability of cancer cells to migrate is a critical step in metastasis. Some studies on imidazole-containing compounds have demonstrated their potential to inhibit cancer cell migration. For instance, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative, which is structurally related to imidazole, was able to reverse the epithelial-mesenchymal transition and inhibit cell migration and extracellular matrix infiltration in head and neck squamous cell carcinoma cell lines. mdpi.com Similarly, imidazo[1,2-a]pyridine-based compounds have shown the ability to inhibit the migration of breast cancer cells. nih.gov

Antimicrobial Activity Investigations (In Vitro Models)

The antimicrobial properties of compounds containing the imidazole-pyridine core have been evaluated against various bacterial and fungal pathogens.

While direct studies on [2-(1H-imidazol-1-yl)pyridin-4-yl]methanol are limited, research on analogous N-substituted 2-(pyridin-4-yl)-1H-imidazo[4,5-b]pyridine derivatives has demonstrated notable in vitro antibacterial activity. Using the agar (B569324) disc diffusion method, these related compounds showed encouraging inhibitory results when compared against the standard antibiotic Ciprofloxacin. The antibacterial spectrum included both Gram-positive and Gram-negative bacteria, indicating a potential broad-range effect inherent to this chemical scaffold.

The activity of these derivatives has been tested against several bacterial strains, as detailed in the table below.

Interactive Data Table: In Vitro Antibacterial Activity of Related Imidazo[4,5-b]pyridine Derivatives

Bacterial Strain Gram Type Finding Reference
Bacillus cereus Gram-Positive Exhibited biological activity nih.gov
Staphylococcus aureus Gram-Positive Exhibited biological activity nih.gov

The structural framework of this compound, particularly the presence of the 1H-imidazol-1-yl group, is characteristic of azole antifungals. This class of compounds is well-known to function by inhibiting lanosterol (B1674476) 14α-demethylase, a crucial cytochrome P450 enzyme (CYP51). CYP51 is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.

Research on structurally similar 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives confirms this mechanism. These compounds are potent inhibitors of fungal CYP51. The imidazole nitrogen atom coordinates with the heme iron atom in the active site of the CYP51 enzyme, disrupting its catalytic activity. This inhibition blocks the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors in the fungal cell membrane.

The primary mechanism of antifungal action for compounds possessing the azole pharmacophore is the inhibition of ergosterol biosynthesis via CYP51 disruption. The consequences of this inhibition are multifaceted and detrimental to the fungal cell.

Impaired Membrane Function: The depletion of ergosterol and accumulation of toxic 14α-methylated sterols alter the physical properties of the fungal membrane, increasing its permeability and disrupting the function of membrane-bound enzymes.

Inhibition of Fungal Growth: As ergosterol is critical for fungal cell structure and function, its absence ultimately inhibits fungal growth and proliferation, leading to a fungistatic effect.

Disruption of Cell Division: The altered membrane composition can interfere with the processes of budding and cell division, further halting the spread of the fungal infection.

Studies on various azole derivatives have shown potent activity against a range of pathogenic fungi, including Candida albicans, demonstrating the effectiveness of the CYP51 inhibition pathway. researchgate.net

Antiprotozoal Activity Studies (In Vitro Models)

The CYP51 enzyme is not exclusive to fungi and is also a validated therapeutic target in certain protozoan parasites, making it a point of investigation for imidazole-based compounds.

Sterol 14α-demethylase (CYP51) is an essential enzyme for the survival of the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. researchgate.net The similarity between the fungal and protozoal enzymes has prompted the investigation of azole-containing compounds as potential anti-Chagasic agents.

In vitro screening of compound libraries containing molecules with imidazole and pyridine moieties has identified potent inhibitors of T. cruzi growth. nih.govnih.gov For instance, a series of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines, which are structurally related to this compound, demonstrated nanomolar efficacy against the parasite. nih.govnih.gov Further investigation confirmed that the mechanism of action for this class of compounds is the inhibition of T. cruzi CYP51. nih.govnih.gov Molecular docking studies on other similar azole derivatives have helped to rationalize the biological activity data and assess their binding affinity with the protozoal CYP51 target. researchgate.net

Interactive Data Table: In Vitro Antiprotozoal Activity of a Related Compound

Compound Series/Derivative Target Organism Target Enzyme Activity Metric Result Reference
4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines Trypanosoma cruzi CYP51 EC50 (Growth Inhibition) ≤ 100 nM nih.gov
Selected Compound 11 from the above series Trypanosoma cruzi CYP51 IC50 (Enzyme Inhibition) 52 nM nih.govnih.gov

Molecular Basis of Anti-inflammatory Effects (In Vitro Pathways)

While direct in vitro anti-inflammatory studies on this compound have not been extensively reported, research on related imidazol-5-yl pyridine derivatives provides insight into potential molecular mechanisms. These studies point towards the inhibition of the p38α mitogen-activated protein kinase (MAPK) pathway as a key anti-inflammatory mechanism. elsevierpure.com

The p38α/MAPK14 enzyme is a critical regulator in the intracellular signaling cascade that leads to the biosynthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). elsevierpure.com By inhibiting p38α kinase, imidazol-5-yl pyridine derivatives can effectively suppress the production of these key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. elsevierpure.com

Furthermore, inhibition of this pathway has been shown to reduce the production of other inflammatory molecules, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), which are synthesized by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. elsevierpure.com The data from these related compounds suggest a potent anti-inflammatory profile mediated through the downregulation of the p38α kinase signaling pathway.

Interactive Data Table: In Vitro Anti-inflammatory Activity of a Related Imidazol-5-yl Pyridine Derivative (Compound 11d)

Target Molecule/Pathway In Vitro Model Activity Metric Result Reference
p38α kinase Enzyme Assay IC50 45 nM elsevierpure.com
TNF-α Production LPS-induced RAW 264.7 cells IC50 78.03 nM elsevierpure.com
IL-1β Production LPS-induced RAW 264.7 cells IC50 82.15 nM elsevierpure.com
IL-6 Production LPS-induced RAW 246.7 cells IC50 17.6 µM elsevierpure.com
Nitric Oxide (NO) Production LPS-induced RAW 264.7 cells IC50 0.61 µM elsevierpure.com

Modulation of Inflammatory Signaling Pathways

In vitro research on compounds structurally related to this compound reveals that the imidazolyl-pyridine scaffold is a key pharmacophore for modulating critical inflammatory signaling pathways. While direct studies on this compound are not extensively documented in the available literature, research on its analogues provides significant insight into its potential mechanisms of action. These compounds are known to interact with several key targets in the inflammatory cascade, including cyclooxygenase (COX) enzymes, mitogen-activated protein kinases (MAPK), and transcription factors like NF-κB.

Derivatives of imidazo[1,2-a]pyridine (B132010) and imidazo[4,5-b]pyridine have demonstrated notable anti-inflammatory effects by inhibiting enzymes that produce pro-inflammatory mediators. nih.govresearchgate.net For instance, certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives show selective inhibitory activity against COX-2, the inducible enzyme responsible for producing prostaglandins (B1171923) at sites of inflammation. nih.gov This selective inhibition is a highly sought-after characteristic for anti-inflammatory agents.

Furthermore, other imidazol-5-yl pyridine derivatives have been identified as potent inhibitors of the p38α MAP kinase signaling pathway. nih.govelsevierpure.com The p38α kinase is a central regulator involved in the synthesis and release of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov By inhibiting p38α, these compounds can effectively suppress the downstream production of these key cytokines. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have shown that these derivatives can significantly reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2), both of which are critical mediators of the inflammatory response. nih.govelsevierpure.com

The anti-inflammatory activity of some imidazo[1,2-a]pyridine derivatives has also been linked to the modulation of the STAT3/NF-κB signaling pathway. nih.gov NF-κB is a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes, including those for COX-2 and inducible nitric oxide synthase (iNOS). nih.gov In vitro studies in cancer cell lines demonstrated that these derivatives could suppress STAT3 phosphorylation and increase the expression of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing its activation and translocation to the nucleus. nih.gov This dual inhibition of STAT3 and NF-κB pathways represents a comprehensive mechanism for attenuating the inflammatory response.

Table 1: In Vitro Effects of Imidazolyl-Pyridine Analogues on Inflammatory Pathways
Compound ClassTarget Pathway/EnzymeObserved In Vitro EffectKey Mediators InhibitedReference
2,3-Diaryl-3H-imidazo[4,5-b]pyridinesCyclooxygenase (COX)Selective inhibition of COX-2 over COX-1Prostaglandins nih.gov
Imidazol-5-yl pyridinesp38α/MAPK14 KinasePotent inhibition of p38α kinase activityTNF-α, IL-1β, IL-6, PGE2, NO nih.govelsevierpure.com
Imidazo[1,2-a]pyridinesSTAT3/NF-κB SignalingSuppression of STAT3 phosphorylation and NF-κB activationCOX-2, iNOS nih.gov

Structure-Biological Activity Relationship Studies

Impact of Substituents on Electronic and Steric Properties

The biological activity of compounds based on the imidazolyl-pyridine scaffold is highly dependent on the nature and position of various substituents on the heterocyclic rings. Structure-activity relationship (SAR) studies on these derivatives have shown that modifications affecting the electronic and steric properties of the molecule can significantly alter its potency and selectivity as an enzyme inhibitor or pathway modulator. nih.govnih.gov

Electronic effects, such as the introduction of electron-donating or electron-withdrawing groups, can influence how the molecule interacts with its biological target. For example, in a series of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives evaluated for COX-2 inhibition, the specific electronic nature of the substituents on the aryl rings was critical for activity. nih.gov Compound 3f in one such study, which featured a 4-methylsulfonylphenyl group at the 2-position and a 4-methoxyphenyl (B3050149) group at the 3-position, demonstrated the highest potency and selectivity for COX-2. This suggests that the combination of an electron-withdrawing group (methylsulfonyl) and an electron-donating group (methoxy) in specific positions creates an optimal electronic distribution for binding to the COX-2 active site. nih.gov

Steric properties, which relate to the size and shape of the substituents, also play a crucial role. Bulky groups can create steric hindrance, preventing the molecule from fitting properly into the active site of an enzyme, which can lead to reduced activity. nih.gov Conversely, in some cases, a larger group may be necessary to form favorable van der Waals interactions within a hydrophobic pocket of the target protein, thereby enhancing binding affinity. The analysis of pyridine derivatives has shown that bulky groups or halogen atoms can sometimes lead to lower biological activity, whereas the presence of groups capable of hydrogen bonding, such as -OH or -NH2, often enhances it. nih.gov In the development of p38 MAP kinase inhibitors, specific substitutions like a dimethyl group on an N-substituted imidazole derivative resulted in considerable inhibitory activity, highlighting that even small alkyl groups can have a significant impact on potency. nih.gov

Table 2: SAR of 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Analogues as COX Inhibitors nih.gov
CompoundSubstituent at 2-position (R1)Substituent at 3-position (R2)COX-1 IC50 (µmol/L)COX-2 IC50 (µmol/L)Selectivity Index (COX-1/COX-2)
3c4-Fluorophenyl4-Methoxyphenyl>5015.8>3.16
3f4-Methylsulfonylphenyl4-Methoxyphenyl21.89.22.37
3h4-Methylsulfonylphenyl4-Chlorophenyl>5018.5>2.70

Stereochemical Influence on Biological Activity (e.g., Enantiomeric Selectivity)

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a fundamental factor governing biological activity. Many biological targets, such as enzymes and receptors, are chiral themselves and therefore interact differently with the various stereoisomers of a chiral drug molecule. While this compound itself is not chiral, the introduction of a chiral center in its derivatives can lead to significant differences in the biological activity of the resulting enantiomers, a phenomenon known as enantiomeric selectivity.

This principle has been clearly demonstrated in studies of structurally related imidazole-containing compounds. For example, research on the antifungal activity of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, which possess a chiral center at the carbon bearing the hydroxyl group, revealed profound differences between enantiomers. In one series of biphenyl (B1667301) ester derivatives, the levorotatory (-) isomers were found to be up to 500 times more active against certain Candida species than their dextrorotatory (+) counterparts.

This dramatic difference in potency is attributed to the specific spatial orientation of the substituents around the chiral center. One enantiomer can achieve a much more favorable binding orientation within the active site of the target enzyme—in this case, fungal lanosterol 14α-demethylase—than the other. The optimal fit allows for stronger and more effective interactions (e.g., hydrogen bonds, hydrophobic interactions), leading to enhanced inhibition and greater biological activity. The less active enantiomer, due to its different 3D structure, cannot align as effectively with the active site, resulting in weaker binding and significantly lower potency. This underscores the critical importance of stereochemistry in drug design, as the biological activity of a racemic mixture may be primarily due to only one of its enantiomers.

Ix. Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

While standard synthetic routes to imidazole-pyridine compounds exist, future research could focus on developing more efficient, sustainable, and versatile pathways to [2-(1H-imidazol-1-yl)pyridin-4-yl]methanol and its analogues. Current methods often involve multi-step processes that may have limitations in yield and scalability.

Future synthetic explorations could include:

Catalytic C-H Activation: Direct coupling of pyridine (B92270) C-H bonds with imidazole (B134444) derivatives would represent a highly atom-economical approach, minimizing the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis could offer improved control over reaction parameters, leading to higher yields, better purity, and enhanced safety for exothermic reactions.

One-Pot Reactions: Designing multi-component reactions where the pyridine, imidazole, and a formaldehyde (B43269) equivalent are combined in a single step would significantly streamline the synthesis.

Biocatalysis: Employing enzymes to catalyze key steps could lead to highly stereoselective syntheses of chiral derivatives, which is crucial for biological applications.

A comparison of potential synthetic strategies is outlined below.

Synthetic Strategy Potential Advantages Key Challenges
Cross-Coupling Reactions High functional group tolerance, well-established methods.Often require pre-functionalization and expensive catalysts.
C-H Activation High atom economy, reduced waste.Selectivity and reactivity control can be difficult.
Flow Chemistry Enhanced safety, scalability, and reproducibility.Requires specialized equipment and optimization.
Biocatalysis High stereoselectivity, environmentally friendly conditions.Enzyme stability and substrate scope can be limited.

Advanced Computational Design of Derivatives

Computational chemistry offers a powerful toolkit for predicting the properties and activities of novel molecules before their synthesis. Future work should leverage advanced computational methods to design derivatives of this compound with tailored properties. This approach has been successfully used to design other imidazole-based compounds as potential inhibitors for various enzymes. rsc.orgnih.gov

Key areas for computational investigation include:

Pharmacophore Modeling: Identifying the essential structural features for binding to specific biological targets and using the this compound core to design focused libraries of potential inhibitors.

Quantum Mechanics (QM) Calculations: Determining the electronic properties, reactivity, and spectroscopic signatures of the molecule and its derivatives to guide synthetic efforts and material design.

Molecular Dynamics (MD) Simulations: Simulating the interaction of designed derivatives with biological targets, such as enzymes or receptors, to predict binding affinities and modes of action. For instance, studies on other diimidazole analogues have used computational design to optimize ligand shape and complementarity for protein-protein interaction targets like PCSK9. unimi.it

Expanded Scope in Coordination Chemistry and Materials Science

The nitrogen atoms in both the pyridine and imidazole rings are excellent coordination sites for metal ions. nih.govmdpi.com This makes this compound an attractive ligand for the synthesis of novel coordination compounds and functional materials. The methanol (B129727) group can also participate in coordination or act as a site for further modification.

Future research in this area could focus on:

Metal-Organic Frameworks (MOFs): Using the compound as a linker to construct porous MOFs with potential applications in gas storage, separation, and catalysis.

Coordination Polymers: Synthesizing one-, two-, or three-dimensional coordination polymers with interesting magnetic, optical, or electronic properties.

Catalysis: Developing transition metal complexes using this ligand as a scaffold for catalysts in organic reactions, such as Suzuki-Miyaura coupling, which has been demonstrated with other complex triazolyl-pyridine ligands. rsc.org

Potential Metal Ion Anticipated Coordination Geometry Potential Application Area
Copper(II) Square Planar, OctahedralCatalysis, Magnetic Materials
Zinc(II) Tetrahedral, OctahedralLuminescent Materials, MOFs
Palladium(II) Square PlanarCross-Coupling Catalysis
Lanthanides (e.g., Eu³⁺, Tb³⁺) High Coordination NumbersLuminescent Probes, Sensors

Elucidation of Broader Biological Target Engagement

The imidazole-pyridine scaffold is a common motif in many biologically active compounds. nih.gov Derivatives have shown a wide range of activities, including inhibition of kinases like BRAF and PI3K/mTOR, which are crucial targets in cancer therapy. nih.govresearchgate.net Therefore, a key future direction is to screen this compound and its rationally designed derivatives against a broad panel of biological targets.

Prospective screening programs should include:

Kinase Panels: Evaluating inhibitory activity against a wide array of protein kinases implicated in cancer and inflammatory diseases.

Antimicrobial Assays: Testing for activity against various strains of pathogenic bacteria and fungi, as imidazole-containing structures are known to have antimicrobial properties. nih.gov

GPCRs and Ion Channels: Investigating potential modulation of G-protein coupled receptors and ion channels, which are major drug target classes.

Protein-Protein Interaction (PPI) Inhibition: Exploring the potential to disrupt key PPIs involved in disease, a strategy that has been effective for other polyimidazole derivatives. unimi.it

Development of this compound as a Scaffold for Complex Molecule Synthesis

The inherent functionality of this compound makes it an excellent starting point, or scaffold, for the synthesis of more complex molecules. The hydroxyl group is a versatile chemical handle that can be readily converted into a variety of other functional groups.

Future synthetic work could leverage this scaffold by:

Functional Group Interconversion: Converting the methanol group into halides, azides, amines, or aldehydes to serve as points for further chemical elaboration. The conversion of a similar compound, 1H-imidazole-1-methanol, to 1-(chloromethyl)-1H-imidazole demonstrates this potential. wisconsin.edu

Fragment-Based Drug Discovery (FBDD): Using the core molecule as a fragment to be "grown" or linked with other fragments to build potent and selective inhibitors for specific biological targets.

Click Chemistry: Modifying the methanol group to introduce an azide (B81097) or alkyne, enabling facile and efficient connection to other molecules via click chemistry reactions.

This strategic approach would enable the rapid generation of diverse molecular libraries, increasing the probability of discovering compounds with novel and valuable properties.

Q & A

Q. What are the recommended synthetic routes for [2-(1H-imidazol-1-yl)pyridin-4-yl]methanol, and how can purity be optimized?

The compound can be synthesized via reflux reactions involving imidazole derivatives and pyridine precursors. For example, analogous imidazole-containing ligands are synthesized by reacting 1H-imidazole-4-carboxaldehyde with aminophenol in methanol under acidic conditions (glacial acetic acid), followed by purification via filtration and washing with cold methanol/diethyl ether . To optimize purity, use spectroscopic validation (NMR, IR) and elemental analysis to confirm structural integrity and monitor byproducts. Adjust reaction time, solvent polarity (e.g., methanol vs. water), and catalyst loading to minimize impurities .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the integration of imidazole and pyridine protons and carbons. For example, imidazole protons typically resonate between δ 6.35–8.69 ppm in DMSO-d6_6 .
  • IR spectroscopy : Detect functional groups like hydroxyl (-OH, ~3200–3500 cm1^{-1}) and C=N/C-O bonds (~1600–1700 cm1^{-1}) .
  • Elemental analysis : Validate empirical formulas (e.g., C10_{10}H9_9N3_3O) by comparing calculated vs. experimental C/H/N/O percentages .

Q. How does the compound interact with metal ions in coordination chemistry studies?

The imidazole and pyridine moieties act as Lewis bases, coordinating to metal centers. For instance, analogous compounds form complexes with Cd2+^{2+} in solvothermal reactions, facilitated by methanol/water solvent systems. X-ray crystallography (using SHELX software) reveals binding modes and geometry, such as tetrahedral or octahedral coordination . Pre-organize the ligand by protonating the imidazole nitrogen to enhance metal affinity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction is essential for determining bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding). Use SHELXL for refinement, applying riding models for hydrogen atoms and anisotropic displacement parameters for heavy atoms. For example, light yellow crystals of Cd(II) complexes derived from similar ligands were analyzed at 393 K, revealing monodentate vs. bidentate coordination modes . Address data contradictions (e.g., unexpected bond lengths) by revisiting disorder modeling or refining twin laws in SHELX .

Q. What computational methods predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations using Gaussian or ORCA software can model frontier molecular orbitals (HOMO/LUMO), charge distribution, and nucleophilic/electrophilic sites. The SMILES string OC(c1c[nH]cn1)c1ccncc1 (from analogous structures) provides input for optimizing geometry and simulating IR/NMR spectra . Compare computed vs. experimental 1H^1H NMR shifts to validate tautomeric forms (e.g., imidazole proton exchange) .

Q. How do solvent and pH conditions affect the stability of this compound in aqueous systems?

The hydroxyl group renders pH sensitivity. Under acidic conditions (pH < 5), protonation of the pyridine nitrogen enhances solubility but may destabilize the imidazole ring. In basic conditions (pH > 9), deprotonation of the hydroxyl group reduces coordination capacity. Stability studies using HPLC-UV at varying pH (3–11) and temperatures (25–60°C) can quantify degradation products .

Q. What strategies address low yields in multi-step syntheses of this compound?

  • Optimize intermediates : Purify precursors like 4-(chloromethyl)pyridine derivatives via column chromatography (silica gel, ethyl acetate/hexane gradients) .
  • Catalyst screening : Use tetrakis(dimethylamino)ethylene (TDAE) to enhance coupling reactions, as seen in nitroimidazole syntheses .
  • Scale-up adjustments : Replace batch reactors with flow chemistry for exothermic steps to improve heat dissipation and reproducibility .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points or spectral data?

Cross-validate data using orthogonal methods:

  • If melting points vary (e.g., 134–138°C vs. 216°C), check for polymorphs via powder XRD or DSC .
  • For conflicting NMR signals, compare spectra in different solvents (DMSO-d6_6 vs. CDCl3_3) to identify solvent-induced shifts or tautomerism .

Q. Why might computational models fail to replicate experimental binding affinities?

Common issues include:

  • Implicit solvent assumptions : Replace continuum models with explicit solvent molecules (e.g., water/methanol) in MD simulations.
  • Protonation state errors : Calculate pKa values (e.g., using MarvinSketch) to determine dominant tautomers at physiological pH .

Methodological Tables

Table 1. Key Synthetic Parameters for this compound Derivatives

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature70–90°CHigher temps reduce byproducts
Solvent SystemMethanol/Water (3:1)Balances solubility and reactivity
Catalyst Loading5–10 mol% TDAEEnhances coupling efficiency

Table 2. Spectroscopic Benchmarks for Validation

TechniqueExpected Signal/ValueNotesReference
1H^1H NMR (DMSO)δ 8.69 (imidazole H)Confirms tautomerization
IR (KBr)3200 cm1^{-1} (O-H stretch)Indicates hydroxyl presence
Elemental AnalysisC: 64.13%, N: 22.42%Validates stoichiometry

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.